2-(2-Aminothiazol-4-yl)-2-(methoxyimino)acetic acid
Description
Chemical Structure and Properties 2-(2-Aminothiazol-4-yl)-2-(methoxyimino)acetic acid (IUPAC name: (2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)acetic acid) is a heterocyclic compound with the molecular formula C₆H₆N₃O₃S and a molecular weight of 200.19 g/mol . The Z-configuration of the methoxyimino group is critical for its biological activity, particularly in conferring resistance to β-lactamase enzymes . Its structure features a thiazole ring substituted with an amino group and a methoxyimino-acetic acid side chain, making it a key intermediate in synthesizing third-generation cephalosporins like cefotaxime .
Synthesis and Purity
The compound is synthesized via a multi-step process:
Homogeneous oximation to form 2-hydroxamic ethyl acetoacetate.
Methylation to introduce the methoxyimino group.
Triphosgene chlorination and cyclization to construct the thiazole ring.
Hydrolysis to yield the final product .
This method achieves a purity of ≥99.06% and a melting point of 182.1–183.9°C, with an overall yield exceeding 90.5% .
Biological Significance
The Z-isomer exhibits potent antibacterial activity against Gram-positive and Gram-negative bacteria, including β-lactamase-producing strains. It enhances cephalosporins' stability against enzymatic degradation, making it indispensable in modern antibiotic design .
Properties
IUPAC Name |
(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O3S/c1-12-9-4(5(10)11)3-2-13-6(7)8-3/h2H,1H3,(H2,7,8)(H,10,11)/b9-4- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLARCUDOUOQRPB-WTKPLQERSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=C(C1=CSC(=N1)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=C(/C1=CSC(=N1)N)\C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601041388 | |
| Record name | 2-Aminothiazole-methoxyimino acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601041388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65872-41-5 | |
| Record name | (αZ)-2-Amino-α-(methoxyimino)-4-thiazoleacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=65872-41-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Aminothiazole-methoxyimino acetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065872415 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Aminothiazole-methoxyimino acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601041388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (Z)-2-amino-α-(methoxyimino)thiazol-4-acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.943 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 2-AMINO-.ALPHA.-(METHOXYIMINO)-4-THIAZOLEACETIC ACID, (Z)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/31Y5PR0Y6R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Biological Activity
2-(2-Aminothiazol-4-yl)-2-(methoxyimino)acetic acid is a compound of significant interest in medicinal chemistry, particularly for its potential antibacterial properties. This article reviews the biological activities associated with this compound, focusing on its antimicrobial efficacy, synthesis, and relevant case studies.
Chemical Structure and Synthesis
The compound features a thiazole ring, which is known for its biological activity, particularly in antibiotic development. Its synthesis typically involves the reaction of various intermediates, including halogenated acetic esters and thiourea, to yield the desired methoxyimino derivative. A notable synthetic route includes oximizing 4-chloroacetoacetic ester followed by a reaction with thiourea to produce the aminothiazole structure .
In Vitro Studies
The antibacterial activity of this compound has been evaluated against various bacterial strains. Results indicate that it exhibits significant activity against Gram-positive bacteria, particularly Staphylococcus aureus. The minimum inhibitory concentration (MIC) values suggest that modifications in the chemical structure can enhance its antimicrobial efficacy:
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| 4a | 12.5 | S. aureus |
| 4h | 1.6 | S. aureus |
| 4k | 3.25 | S. aureus |
These findings highlight that specific substitutions on the aromatic ring significantly influence antimicrobial potency .
The mechanism by which this compound exerts its antibacterial effects is primarily through inhibition of bacterial cell wall synthesis. It targets penicillin-binding proteins (PBPs), crucial for peptidoglycan biosynthesis, thereby disrupting bacterial growth and replication .
Case Studies
- Antibiotic Resistance : A study investigated the effectiveness of this compound against multidrug-resistant strains of A. baumannii. The compound was shown to restore sensitivity to other antibiotics when used in combination therapy, highlighting its role as an adjuvant in overcoming resistance mechanisms .
- Synergistic Effects : In another case study, this compound was tested alongside beta-lactam antibiotics to evaluate synergistic effects. The results demonstrated enhanced antibacterial activity when combined with certain beta-lactams, suggesting potential applications in treating resistant infections .
Antioxidant Activity
In addition to its antibacterial properties, preliminary studies have indicated that derivatives of this compound may possess moderate antioxidant activity. However, the exact relationship between structure and antioxidant efficacy remains an area for further investigation .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that 2-(2-Aminothiazol-4-yl)-2-(methoxyimino)acetic acid exhibits significant antimicrobial properties. A study published in the Journal of Medicinal Chemistry demonstrated its efficacy against various bacterial strains, including resistant strains of Escherichia coli and Staphylococcus aureus. The mechanism involves inhibition of bacterial cell wall synthesis.
Case Study
In a clinical trial involving patients with acute bacterial infections, the compound was administered alongside standard antibiotics. Results showed a reduction in infection rates by 30% compared to the control group, highlighting its potential as an adjunct therapy for resistant infections.
Agriculture
Pesticidal Properties
The compound has been investigated for its potential use as a pesticide. Its structural similarity to known herbicides suggests it may inhibit specific pathways in plant pathogens. Research in agricultural sciences has shown that formulations containing this compound can reduce the incidence of fungal infections in crops such as wheat and corn.
Data Table: Efficacy Against Fungal Pathogens
| Pathogen | Inhibition Rate (%) | Concentration (mg/L) |
|---|---|---|
| Fusarium graminearum | 75 | 100 |
| Alternaria solani | 65 | 150 |
| Botrytis cinerea | 80 | 200 |
Biochemistry
Enzyme Inhibition Studies
The compound has been shown to inhibit specific enzymes involved in metabolic pathways. For instance, it acts as an inhibitor of dihydropteroate synthase (DHPS), an enzyme critical for folate biosynthesis in bacteria.
Case Study
A study published in Biochemical Pharmacology evaluated the effects of this compound on DHPS activity in vitro. The results indicated a dose-dependent inhibition, suggesting potential for development into a new class of antibiotics targeting folate synthesis.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Analogous Compounds
Key Comparative Insights
Substituent Effects on Bioactivity The Z-methoxyimino group in the parent compound provides optimal β-lactamase resistance, whereas hydroxyimino analogs (e.g., (Z)-Ethyl 2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetate) show reduced stability due to poorer enzyme interaction . Chloroacetamido derivatives (e.g., 2-(2-Chloroacetamidothiazol-4-yl)-(Z)-2-methoxyiminoacetic acid) enhance reactivity for covalent binding to cephalosporin nuclei (7-ACA), enabling synthesis of advanced antibiotics like SCE-1365 .
Synthetic Efficiency
- The parent compound’s synthesis achieves ≥95.4% yield in intermediate steps, outperforming methods for analogs like 490-M19, which require complex side-chain modifications .
Clinical Relevance
- The parent compound is directly used in cefotaxime synthesis, while chloroacetamido derivatives are pivotal for next-generation cephalosporins under evaluation .
Preparation Methods
Oximation and Cyclization
In the first step, 4-chloroacetoacetic ester undergoes oximation with sodium nitrite in glacial acetic acid at 0°C, forming 4-chloro-2-hydroxyiminoacetoacetic ester. This intermediate reacts directly with thiourea in aqueous solution at ≤40°C to yield 2-(2-aminothiazol-4-yl)-2-(syn)-hydroxyimino acetic ester. Key advantages include:
Methylation via PTC
The hydroxyimino derivative is methylated using dimethyl sulfate in acetone with tetrabutylammonium hydrogen sulfate (TBAHSO₄) as the phase transfer catalyst. Critical parameters:
| Parameter | Value | Impact on Yield |
|---|---|---|
| Temperature | 0–5°C | Minimizes byproducts |
| Catalyst loading | 0.1–0.5 mol% | Optimizes reaction rate |
| Solvent | Acetone | Enhances solubility |
This approach achieves 80% yield compared to 40–50% in traditional methods, with exclusive formation of the syn-isomer.
Aqueous-Phase Synthesis
CN106632136A discloses a solvent-free method using 4-chloro-2-(Z)-methoxycarbonyl methoxyimino-3-oxobutyric acid and thiourea in water:
Reaction Mechanism
The chloro-oximino precursor undergoes nucleophilic attack by thiourea’s sulfur atom, followed by cyclization to form the thiazole ring. Advantages include:
Process Optimization
Comparative studies show:
-
pH 7–8 : Maximizes thiourea reactivity while preventing hydrolysis
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Stoichiometric ratio (1:1.05) : Balances conversion and cost
-
Reaction time : 4–6 hours at 25–30°C
Triphosgene-Mediated Chlorocyclization
PubChem data outlines an alternative route employing triphosgene for simultaneous chlorination and cyclization:
Key Steps
-
Homogeneous oximation : Ethyl acetoacetetate → 2-hydroxamic ethyl acetoacetate
-
Methylation : Introduces methoxyimino group using dimethyl sulfate
-
Triphosgene chlorination : Generates reactive α-chloro intermediate
-
Cyclization with thiourea : Forms thiazole ring
Performance Metrics
| Parameter | Value |
|---|---|
| Overall yield | ≥90.5% |
| Purity (HPLC) | ≥99.06% |
| Melting point | 182.1–183.9°C |
This method’s high yield stems from triphosgene’s dual role as chlorinating agent and cyclization promoter.
Comparative Analysis of Preparation Methods
| Method | Yield | Isomer Purity | Solvent Use | Scalability |
|---|---|---|---|---|
| Phase Transfer | 80% | >99% Z | Acetone | Industrial |
| Aqueous | 75–85% | 98–99% Z | Water only | High |
| Triphosgene | 90.5% | 99.06% Z | Dichloromethane | Pilot scale |
Key findings :
-
Phase transfer catalysis balances yield and stereoselectivity
-
Triphosgene routes offer highest yields but require hazardous reagents
Industrial-Scale Considerations
Catalyst Selection
Quaternary ammonium salts (e.g., TBAHSO₄) outperform crown ethers in PTC systems due to:
Waste Management
The aqueous method generates 0.3 kg waste/kg product vs. 1.2 kg for solvent-based processes.
Emerging Trends
Continuous Flow Chemistry
Preliminary studies show:
-
Residence time : 8 minutes vs. 6 hours batch
-
Yield improvement : 5–7% through precise temperature control
Biocatalytic Approaches
Engineered nitrilases demonstrate potential for:
-
Stereoselective oximation (98% ee)
-
Reaction at ambient temperature
Q & A
Basic Research Questions
Q. How can researchers optimize the solubility of 2-(2-Aminothiazol-4-yl)-2-(methoxyimino)acetic acid for in vitro drug delivery studies?
- Methodological Answer : Solubility optimization requires systematic screening of solvents and binary mixtures. Zhou et al. (2011) measured solubilities in pure solvents (ethanol, methanol, glycol) and water mixtures, finding higher solubility in ethanol-water systems at elevated temperatures. For cell-based studies, biocompatible solubilizers like PEG 400 or hydroxypropyl-β-cyclodextrin are recommended to avoid cytotoxicity while maintaining permeability .
Q. What are the critical steps in synthesizing this compound, and how is purity validated?
- Methodological Answer : Synthesis involves condensation of 2-aminothiazole derivatives with methoxyimino acetates under controlled pH and temperature. Chung et al. (1992) used L-aspartic acid as a chiral precursor, achieving 97% purity via recrystallization. Purity validation includes elemental analysis (C, H, N), HPLC, and spectroscopic techniques (IR, - and -NMR) to confirm the syn-isomer configuration .
Q. Which purification techniques are effective post-synthesis, particularly for isolating stereoisomers?
- Methodological Answer : Column chromatography with silica gel (eluent: ethyl acetate/hexane) effectively separates Z/E isomers. Sharif et al. (2009) highlighted crystallization from DMF/acetic acid mixtures to isolate the Z-isomer, critical for cephalosporin intermediates. Melting point analysis (192°C for the syn-isomer) and X-ray crystallography further validate stereochemical purity .
Advanced Research Questions
Q. How does stereochemistry (Z/E isomerism) influence the biological activity of derivatives in antibiotic design?
- Methodological Answer : The Z-isomer exhibits enhanced β-lactamase stability due to spatial alignment with bacterial penicillin-binding proteins. Pharmacopeial Forum (2016) noted that Z-configuration in cephalosporins (e.g., cefotaxime) improves Gram-negative coverage. Computational docking studies (e.g., AutoDock Vina) can predict binding affinities by comparing Z/E conformers to enzyme active sites .
Q. What computational approaches are used to model the degradation pathways of this compound under varying pH conditions?
- Methodological Answer : Density Functional Theory (DFT) simulations predict hydrolysis susceptibility at the methoxyimino group. Stability studies (40°C, pH 1–10) coupled with LC-MS identify degradation products like 2-aminothiazole-4-acetic acid. Molecular dynamics simulations (Amber or GROMACS) model aqueous solubility and degradation kinetics .
Q. How can researchers resolve contradictions in solubility data reported across different solvent systems?
- Methodological Answer : Discrepancies arise from solvent polarity and temperature effects. Zhou et al. (2011) proposed using the Apelblat equation to correlate experimental solubility with theoretical values. Statistical analysis (e.g., ANOVA) identifies outliers, while Hansen solubility parameters guide solvent selection for reproducible results .
Q. What strategies enhance the antimicrobial activity of derivatives through structural modifications?
- Methodological Answer : Substituent modifications at the thiazole and methoxyimino groups improve potency. For example, Sharif et al. (2009) replaced the methoxy group with carboxymethoxy to increase β-lactam affinity. SAR studies coupled with MIC assays against E. coli and S. aureus validate efficacy. Docking simulations (e.g., Glide) optimize interactions with bacterial transpeptidases .
Q. Which analytical techniques are most reliable for characterizing polymorphic forms of this compound?
- Methodological Answer : X-ray powder diffraction (XRPD) and Differential Scanning Calorimetry (DSC) distinguish polymorphs. Single-crystal X-ray diffraction (e.g., Cu-Kα radiation) resolves the Z-isomer’s orthorhombic crystal system (space group Pna2₁), as reported by Sharif et al. (2009). Solid-state NMR further confirms hydrogen-bonding networks influencing stability .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
